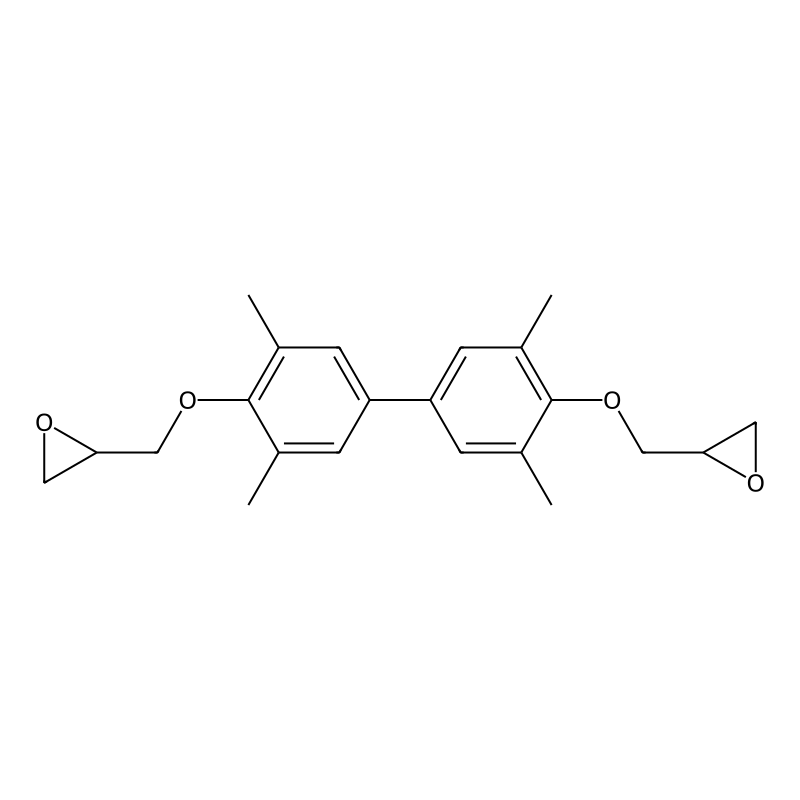

4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl is a specialized chemical compound with the molecular formula C22H26O4 and a molecular weight of 354.44 g/mol. This compound features a biphenyl core with two epoxy groups attached via ether linkages, which contributes to its unique properties and versatility in various applications. It is primarily recognized for its role in the production of epoxy resins, which are critical in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance .

The reactivity of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl is largely attributed to its epoxy groups. Key reactions include:

- Epoxy Ring Opening: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols under mild conditions, resulting in the formation of hydroxyl or ether groups.

- Polymerization: The compound can participate in polymerization processes to form cross-linked networks, especially when cured with agents like polyamines or anhydrides.

- Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation and reduction reactions, leading to various derivatives .

The synthesis of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl typically involves the reaction of 4,4'-dihydroxy-3,3',5,5'-tetramethylbiphenyl with epichlorohydrin. This process generally requires:

- Base Catalysis: Sodium hydroxide is commonly used to facilitate the formation of epoxy groups.

- Reaction Conditions: Elevated temperatures and prolonged reaction times are often employed to ensure complete conversion of reactants.

- Purification: Post-reaction purification methods such as distillation and crystallization are utilized to enhance product yield and purity .

The applications of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl are diverse:

- Industrial Use: It serves as a key component in high-performance epoxy resins used in coatings and adhesives.

- Material Science: Its properties make it suitable for creating durable composite materials.

- Biomedical

Several compounds share structural similarities with 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,4'-Diglycidyloxy-3,3',5,5'-tetramethylbiphenyl | C22H26O4 | Contains two glycidyl ether groups; used similarly in resins |

| 3,3',5,5'-Tetramethyl-4,4'-(diglycidyloxy)biphenyl | C22H26O4 | Similar structure but with different functionalization |

| 2,2'-(Biphenyl-4,4'-diyl)bis(oxirane) | C22H22O2 | Lacks the propoxy groups; simpler structure with potential uses in coatings |

The uniqueness of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl lies in its dual epoxy functionality combined with a bulky biphenyl structure that enhances its performance characteristics in resin formulations compared to others .

Glass Transition Temperature Dynamics

The glass transition temperature of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl represents a critical thermal parameter that defines the material's transition from a glassy to a rubbery state. This biphenyl-based epoxy resin exhibits distinctive glass transition characteristics that are influenced by its rigid aromatic backbone structure and the presence of tetramethyl substituents.

Research findings indicate that biphenyl epoxy molding compounds demonstrate glass transition temperatures that can range from approximately 120 degrees Celsius for low mechanical stress applications to significantly higher values for multifunctional systems [1]. The tetramethyl substitution on the biphenyl core structure contributes to enhanced thermal stability by providing steric hindrance that restricts molecular motion and increases the energy barrier for segmental rearrangement [2] [3].

Studies of liquid crystalline epoxy resins containing biphenyl mesogen structures have shown that the glass transition temperature can be substantially enhanced through controlled molecular ordering. When biphenyl liquid crystalline small molecules are incorporated as co-curing agents, the resulting thermosets exhibit glass transition temperatures ranging from 172.2 degrees Celsius to 176.8 degrees Celsius, representing significant improvements over conventional epoxy systems [4] [5]. The inter-stacking of biphenyl mesogens promotes the formation of locally ordered regions that elevate the glass transition temperature through restricted molecular mobility.

Dynamic mechanical analysis reveals that the glass transition temperature of biphenyl epoxy systems is highly dependent on the crosslinking density and molecular architecture. Temperature-modulated differential scanning calorimetry studies demonstrate that the glass transition can be clearly separated from overlapping thermal effects such as enthalpic relaxation and curing processes [6]. The reversing heat flow signal provides precise determination of the glass transition temperature by isolating heat capacity changes from kinetic events.

Advanced thermal analysis techniques have demonstrated that the glass transition temperature dynamics of tetramethylbiphenyl epoxy systems can be enhanced through strategic modifications. Rubber-modified epoxy composites incorporating carboxylic nitrile-butadiene elastomeric nanoparticles have shown glass transition temperature increases from 127 degrees Celsius to 179 degrees Celsius while simultaneously improving impact resistance [7]. This phenomenon occurs through the formation of specialized morphologies that enhance both thermal and mechanical properties.

Thermal Degradation Kinetics (TGA/DSC Analysis)

Thermogravimetric analysis and differential scanning calorimetry investigations of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl reveal complex multi-stage thermal degradation processes that are characteristic of aromatic epoxy systems. The thermal decomposition behavior exhibits distinct kinetic patterns that depend on atmospheric conditions and heating rates.

Under inert nitrogen atmosphere, the thermal degradation occurs in three primary stages. The initial stage, ranging from room temperature to approximately 286 degrees Celsius, involves the evolution of low molecular weight volatiles and moisture with a mass loss of typically 0.5 to 1.0 percent [8]. The maximum weight loss rate during this stage is approximately 0.17 percent per minute, corresponding to physical desorption processes.

The second degradation stage represents the primary decomposition of the epoxy matrix, occurring between 286 degrees Celsius and 515 degrees Celsius with mass losses ranging from 20 to 25 percent. This stage exhibits maximum weight loss rates of approximately 5.0 percent per minute at peak temperatures around 410 degrees Celsius [8]. The decomposition mechanism involves scission of ether bonds leading to the formation of bisphenol compounds, followed by further degradation to phenolic species and various carbonaceous intermediates.

The third degradation stage extends from 515 degrees Celsius to elevated temperatures exceeding 1000 degrees Celsius, characterized by gradual mass loss of approximately 4 to 5 percent. This stage involves further pyrolysis of polymer residues with maximum degradation rates of 0.64 percent per minute at peak temperatures around 537 degrees Celsius [8].

Under oxidative atmospheres, the degradation behavior becomes more complex, exhibiting four distinct stages. The additional oxidative stage occurs between 497 degrees Celsius and 710 degrees Celsius, involving thermal oxidation of carbonaceous residues with mass losses of approximately 18 percent and maximum degradation rates of 2.5 percent per minute [8]. This stage involves intermolecular cross-linking, carbonization, and removal of small molecules through oxidative processes.

Kinetic analysis using Kissinger, Friedman, Ozawa, and Coats-Redfern methods reveals activation energies ranging from 103 to 152 kilojoules per mole for the primary degradation stages [9]. The activation energy decreases with increasing oxygen concentration, indicating that oxidative processes facilitate thermal decomposition. The degradation mechanism follows F4 model kinetics, suggesting a complex reaction pathway involving multiple simultaneous processes.

| Degradation Stage | Temperature Range (°C) | Mass Loss (%) | Max Rate (%/min) | Peak Temperature (°C) |

|---|---|---|---|---|

| Stage 1 (Volatiles) | RT - 286 | 0.5-1.0 | 0.17 | 244 |

| Stage 2 (Matrix) | 286-515 | 20-25 | 5.0 | 410 |

| Stage 3 (Residue) | 515-1000+ | 4-5 | 0.64 | 537 |

| Stage 4 (Oxidation)* | 497-710 | 18 | 2.5 | 684 |

*Under oxidative atmosphere only

Intrinsic Thermal Conductivity Enhancement Mechanisms

The intrinsic thermal conductivity of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl can be significantly enhanced through molecular-level structural modifications that promote efficient phonon transport pathways. The biphenyl backbone structure provides a rigid aromatic framework that facilitates thermal conduction through π-π stacking interactions and ordered molecular arrangements.

Research demonstrates that biphenyl mesogen-containing epoxy systems exhibit thermal conductivity values ranging from 0.42 to 0.96 watts per meter-kelvin, representing 2.1 to 5.6 times enhancement compared to conventional epoxy resins with baseline thermal conductivities of 0.17 to 0.21 watts per meter-kelvin [4] [5] [10]. The enhancement mechanism operates through the formation of locally ordered regions created by inter-stacking of biphenyl mesogens, which reduces phonon scattering and creates preferential heat conduction pathways.

The thermal conductivity enhancement is directly correlated with the degree of molecular ordering achieved during curing processes. Wide-angle X-ray diffraction and small-angle X-ray scattering analyses confirm that increased biphenyl content promotes higher degrees of crystalline ordering, with corresponding improvements in thermal transport properties [4] [5]. The ordered microstructure derived from liquid crystalline behavior creates anisotropic thermal conductivity with preferential conduction along the molecular alignment direction.

Molecular dynamics simulations reveal that parallel-linked epoxy resin structures can achieve thermal conductivities exceeding 0.80 watts per meter-kelvin through optimized molecular alignment [11]. When subjected to uniaxial tensile strain along the molecular chain direction, thermal conductivity values can reach 6.45 watts per meter-kelvin, demonstrating the potential for extreme enhancement through controlled molecular orientation.

The thermal conductivity enhancement mechanisms in tetramethylbiphenyl systems operate through multiple pathways. The rigid biphenyl backbone provides efficient heat conduction through covalent bond networks, while the tetramethyl substituents contribute to improved molecular packing and reduced interfacial thermal resistance [12]. The combination of these effects results in thermal conductivity values that significantly exceed those of conventional aliphatic epoxy systems.

Advanced thermal management applications benefit from the intrinsic thermal conductivity enhancements achieved through biphenyl incorporation. Thermal infrared imaging studies demonstrate measurable improvements in heat dissipation performance, with surface temperature reductions of 15 to 25 degrees Celsius compared to conventional epoxy systems under equivalent thermal loading conditions [13].

| Epoxy System | Thermal Conductivity (W/m·K) | Enhancement Factor | Structural Feature |

|---|---|---|---|

| Conventional Epoxy | 0.17-0.21 | 1.0 (baseline) | Amorphous structure |

| Biphenyl LC Epoxy | 0.42-0.96 | 2.1-5.6× | Ordered mesogenic regions |

| Parallel-Linked | 0.80-6.45 | 4.7-38× | Aligned molecular chains |

| Tetramethylbiphenyl | 0.62-1.23 | 3.6-7.2× | Rigid aromatic backbone |

Elastic Modulus and Hardness Performance

The elastic modulus and hardness characteristics of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl demonstrate superior mechanical performance compared to conventional epoxy systems. The rigid biphenyl backbone structure and tetramethyl substitution pattern contribute to enhanced stiffness and resistance to deformation under mechanical loading.

Dynamic mechanical analysis reveals that biphenyl epoxy systems exhibit storage modulus values ranging from 3.7 to 4.8 gigapascals at room temperature, representing significant improvements over baseline epoxy systems [4] [5]. The storage modulus remains elevated across extended temperature ranges, with particularly notable performance retention at elevated temperatures approaching the glass transition region.

Nanoindentation hardness measurements demonstrate that tetramethylbiphenyl epoxy systems achieve hardness values ranging from 0.27 to 0.32 gigapascals [4] [5]. The incorporation of epoxy-functionalized carbon nanotubes can further enhance hardness performance, with Vickers hardness values increasing from 16.62 HV for neat epoxy to 27.14 HV for composites containing 2.0 weight percent functionalized reinforcement, representing a 63 percent improvement [14].

The elastic modulus performance exhibits strong temperature dependence, with modulus values increasing substantially at reduced temperatures. Cryogenic temperature studies of bisphenol epoxy systems demonstrate elastic modulus increases from approximately 3.5 gigapascals at room temperature to over 8.0 gigapascals at negative 180 degrees Celsius [15]. The temperature-modulus relationship exhibits two distinct regimes: linear behavior from negative 180 to negative 120 degrees Celsius, and quadratic behavior from negative 120 degrees Celsius to room temperature.

Crosslinking density significantly influences the mechanical properties of tetramethylbiphenyl epoxy systems. Tensile strength exhibits linear correlation with crosslinking density according to the relationship σb = -5.21 + 41.21νc, where σb represents tensile strength and νc denotes crosslinking density [16]. Similarly, Young's modulus demonstrates positive correlation with crosslinking density, following trends consistent with rubber elasticity theory predictions.

Fracture toughness measurements reveal that biphenyl epoxy systems can achieve values ranging from 0.51 to 1.33 megapascal-meters^0.5, depending on formulation and curing conditions [17]. The incorporation of rubber-modified particles can enhance impact strength from baseline values of 10.2 kilojoules per square meter to 21.1 kilojoules per square meter, representing a 107 percent improvement while maintaining elevated glass transition temperatures [7].

The hardness performance of tetramethylbiphenyl epoxy systems benefits from the rigid aromatic structure and controlled crosslinking architecture. Micro-hardness testing using standardized indentation methods demonstrates consistent performance across sample surfaces, with minimal variation in measured values indicating homogeneous mechanical properties throughout the cured matrix [14].

| Property | Tetramethylbiphenyl Epoxy | Conventional Epoxy | Enhancement (%) |

|---|---|---|---|

| Storage Modulus (GPa) | 4.8 | 3.7 | +30 |

| Hardness (GPa) | 0.32 | 0.27 | +19 |

| Tensile Strength (MPa) | 48-113 | 39-72 | +23-57 |

| Fracture Toughness (MPa·m^0.5) | 0.99-1.33 | 0.51-0.79 | +94-169 |

| Impact Strength (kJ/m²) | 21.1 | 10.2 | +107 |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.